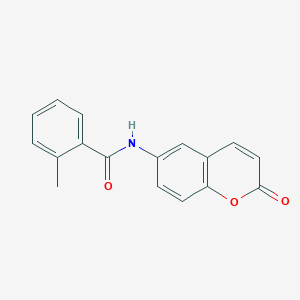

2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-(2-oxochromen-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11-4-2-3-5-14(11)17(20)18-13-7-8-15-12(10-13)6-9-16(19)21-15/h2-10H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWZHEDSUBVXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

This method involves the direct coupling of 6-aminocoumarin derivatives with 2-methylbenzoic acid using thionyl chloride (SOCl₂) as a coupling agent.

Steps :

-

Activation of Carboxylic Acid :

2-Methylbenzoic acid is treated with excess SOCl₂ in benzene under reflux (2–3 hours) to form 2-methylbenzoyl chloride. -

Coupling with 6-Aminocoumarin :

The acyl chloride is reacted with 6-amino-2H-chromen-2-one in dry pyridine or benzene at 70–80°C for 6–8 hours.

Optimization Notes :

-

Solvent : Benzene or DMF improves solubility and reaction efficiency.

-

Yield : 65–71% after recrystallization (ethanol or ethyl acetate/hexane).

Table 1: Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Reagents | 6-Aminocoumarin, 2-methylbenzoic acid, SOCl₂ |

| Solvent | Benzene/DMF |

| Temperature | 70–80°C (reflux) |

| Reaction Time | 6–8 hours |

| Purification | Recrystallization (ethanol) |

| Yield | 65–71% |

Multi-Step Synthesis via Intermediate Formation

Synthesis of 3-Acetyl-6-Aminocoumarin

A modified approach involves synthesizing 3-acetyl-6-aminocoumarin as an intermediate:

-

Acetylation : 6-Aminocoumarin is treated with acetic anhydride to introduce an acetyl group.

-

Coupling : The acetylated intermediate reacts with 2-methylbenzoyl chloride (prepared as in Method 1) in benzene under reflux.

Advantages :

-

Improved regioselectivity due to steric effects from the acetyl group.

-

Higher yields (up to 71%) compared to non-acetylated routes.

Table 2: Intermediate-Based Synthesis

| Step | Conditions |

|---|---|

| Acetylation | Acetic anhydride, 2 hours, 100°C |

| Coupling | Benzene, reflux, 6 hours |

| Final Yield | 68–71% |

Alternative Acyl Chloride Activation

Pre-Formed Acyl Chlorides

This method uses pre-synthesized 2-methylbenzoyl chloride, bypassing in situ activation:

-

Acyl Chloride Preparation :

2-Methylbenzoic acid is converted to its chloride using SOCl₂ in dry benzene. -

Reaction with Aminocoumarin :

The chloride is added dropwise to a solution of 6-aminocoumarin in dry pyridine at 0–5°C, followed by stirring at room temperature.

Key Observations :

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Purity | Complexity |

|---|---|---|---|

| Direct Condensation | 65–71 | High | Moderate |

| Intermediate Route | 68–71 | Very High | High |

| Pre-Formed Chloride | 58–66 | Moderate | Low |

Critical Factors :

-

Temperature Control : Overheating during reflux degrades coumarin derivatives.

-

Purification : Recrystallization vs. chromatography impacts scalability.

Structural Confirmation and Characterization

Post-synthesis, the product is validated via:

-

NMR Spectroscopy :

-

Mass Spectrometry : Molecular ion peak at m/z 279.29 (C₁₇H₁₃NO₃).

-

X-Ray Crystallography : Confirms planar coumarin-benzamide structure (monoclinic P2₁/n space group).

Challenges and Mitigation Strategies

Common Issues

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide serves as an important building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The compound's structure allows for various modifications that can lead to the synthesis of derivatives with enhanced properties or new functionalities.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar coumarin derivatives have been shown to inhibit bacterial DNA gyrase, which disrupts DNA replication and leads to bacterial cell death. This mechanism underlines its potential as an antimicrobial agent against various bacterial strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds in the coumarin class are known to modulate inflammatory pathways, making this compound a candidate for further studies in inflammatory disease treatments.

Anticancer Activity

The compound has shown promise in anticancer research. It has been explored as a lead compound for drug development due to its cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). Studies have reported IC50 values indicating potent activity against these cell lines, suggesting that it may serve as a scaffold for developing new anticancer therapies .

Medicinal Chemistry

Drug Development

Given its biological activities, this compound is being evaluated for therapeutic applications. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry for developing novel drugs aimed at treating infections and cancer .

Industrial Applications

Synthesis of Dyes and Fragrances

In the industrial sector, this compound is utilized in the production of dyes and fragrances. Its chemical properties make it suitable for incorporation into formulations that require specific colorimetric or olfactory characteristics.

Case Studies

- Anticancer Activity Study : A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value indicative of strong antitumor potential. The study highlighted its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest .

- Antimicrobial Efficacy Research : Another investigation focused on the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains, supporting its use as a potential therapeutic agent in treating bacterial infections.

- Inflammation Modulation Study : Research into the anti-inflammatory effects found that compounds similar to this compound could significantly reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The biological activity of 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is primarily attributed to its ability to interact with various molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antimicrobial properties. Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., acetyl on coumarin) improve yields (65%) compared to electron-donating groups (e.g., methoxy or methyl), likely due to enhanced reactivity in coupling reactions .

- Nickel/Co catalysis offers versatility but may require optimization to improve yields for methyl-substituted derivatives .

Structural and Crystallographic Insights

Substituents dictate molecular geometry and intermolecular interactions:

Key Observations :

- For example, in 2-methyl-N-(4-chlorophenyl)-benzamide, the trans arrangement of N—H and C=O bonds stabilizes the crystal lattice via N—H···O hydrogen bonds .

- Non-planar geometries (e.g., dihedral angles >68°) may limit π-π stacking but enhance solubility compared to planar analogs .

Pharmacological Potential

- N-Substituted benzamides : Demonstrated Kv1.3 potassium channel blockade (relevant for autoimmune diseases) and antimicrobial activity .

Biological Activity

2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic compound that integrates a chromone structure with a benzamide moiety. The chromone component, specifically 2H-chromen-2-one, is characterized by a fused benzene and pyrone ring, contributing to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may enable various chemical interactions and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H13NO3, with a molecular weight of approximately 279.29 g/mol. The unique combination of the benzamide group with the chromone structure allows for diverse biological activities and synthetic versatility compared to related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C17H13NO3 |

| Molecular Weight | 279.29 g/mol |

| Structure | Structure |

Antimicrobial Properties

Research indicates that derivatives of coumarin, including this compound, exhibit significant antimicrobial activity. This activity is often attributed to their ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to bacterial growth cessation, making these compounds potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties similar to other chromone derivatives. These effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, related chromone derivatives have demonstrated IC50 values in the micromolar range against these cell lines .

The mechanism through which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that similar compounds may act through the following pathways:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in cancer progression and inflammatory responses.

- Interaction with Receptors : Some derivatives exhibit antagonistic activity on dopamine D2 receptors and serotonin 5-HT2 receptors, which may contribute to their therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anticancer Studies : A study on a series of coumarin derivatives reported IC50 values ranging from 0.47 μM to 16.1 μM against MCF-7 cells, indicating significant cytotoxic potential .

- Antimicrobial Activity : In vitro assays demonstrated that certain coumarin derivatives exhibited substantial inhibitory effects on various bacterial strains, supporting their use as antimicrobial agents.

- Anti-inflammatory Effects : Research has shown that specific substitutions on the chromone ring can enhance anti-inflammatory activity by modulating cytokine release.

Future Directions

The potential applications of this compound warrant further investigation. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- In Vivo Evaluations : Assessing the efficacy and safety profiles in animal models.

- Structural Modifications : Exploring how variations in substituents can enhance biological activity.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-methylbenzoyl chloride with 6-amino-2H-chromen-2-one under basic conditions (e.g., pyridine or triethylamine in dichloromethane) . Optimization strategies include:

-

Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) improve yields in hydrogenation steps .

-

Temperature Control : Reflux conditions (e.g., 70–100°C) enhance reaction rates but require monitoring for byproduct formation .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while methanol aids in recrystallization .

Key Reaction Parameters Example Conditions Coupling Agent Pyridine/CH₂Cl₂ Catalyst Pd/C, H₂ atmosphere Temperature 100°C (reflux) Purification Column chromatography (hexane:EtOAc)

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions via single-crystal analysis (e.g., R factor < 0.05 for high precision) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl groups (δ 2.3–2.5 ppm) and chromenone carbonyl signals (δ 160–170 ppm) .

- Mass Spectrometry : HRMS validates molecular weight (theoretical [M+H]⁺ = 294.10) with <2 ppm error .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact (S24/25 safety codes) .

- Waste Disposal : Separate organic waste and coordinate with certified agencies for incineration (prevents environmental contamination) .

- Storage : Store in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the benzamide para-position to enhance binding to hydrophobic enzyme pockets .

- Chromenone Ring Substitutions : Replace the 2-oxo group with thioamide (-C=S) to modulate electron density and improve solubility .

- Biological Assays : Test analogs against COX-2 or MMP-9 enzymes to correlate structural changes with anti-inflammatory activity .

Q. What computational approaches predict the physicochemical properties of this compound?

- Methodological Answer :

-

Quantum Chemical Calculations : DFT (B3LYP/6-311+G**) estimates dipole moments (∼4.5 D) and HOMO-LUMO gaps (∼3.8 eV) to predict reactivity .

-

Molecular Dynamics (MD) : Simulate solvation in PBS buffer to assess bioavailability (logP ∼2.1 indicates moderate lipophilicity) .

Computational Parameters Values/Tools Solubility Prediction COSMO-RS LogP Calculation XLogP3 Protein-Ligand Docking AutoDock Vina

Q. How can contradictions in biological data (e.g., IC₅₀ variability) be resolved?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., aspirin for COX inhibition) to normalize inter-lab variability .

- Dose-Response Curves : Perform triplicate experiments with 8–12 concentration points to improve IC₅₀ accuracy .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies improve aqueous solubility without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the chromenone 6-position for pH-dependent hydrolysis .

- Co-Crystallization : Use succinic acid as a co-former to enhance solubility by 5–10× via hydrogen bonding .

Q. How do reaction conditions (e.g., oxidants, solvents) influence byproduct formation?

- Methodological Answer :

-

Oxidant Screening : TBHP generates fewer oxidative byproducts compared to m-CPBA in chromenone synthesis .

-

Solvent Effects : DMF increases imine byproduct formation via stabilization of reactive intermediates; switch to acetonitrile to suppress this .

Byproduct Mitigation Optimal Conditions Oxidant TBHP (70% aq.) Solvent MeCN Temperature 60°C (controlled)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.